![molecular formula C10H10ClNO B256946 1-Ethyl-5-chloro-1H-indole-2(3H)-one](/img/structure/B256946.png)
1-Ethyl-5-chloro-1H-indole-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-chloro-1H-indole-2(3H)-one is a chemical compound that belongs to the family of indoles. It is also known as 5-Chloro-1-ethyl-2-oxoindoline-3-acetic acid methyl ester. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.
Mechanism of Action
The exact mechanism of action of 1-Ethyl-5-chloro-1H-indole-2(3H)-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-Ethyl-5-chloro-1H-indole-2(3H)-one has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, this compound has been shown to possess antioxidant and antibacterial activities. Furthermore, it has been found to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Ethyl-5-chloro-1H-indole-2(3H)-one in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various assays to study different biological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 1-Ethyl-5-chloro-1H-indole-2(3H)-one. One potential direction is the development of novel chemotherapeutic agents based on this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of analogs of 1-Ethyl-5-chloro-1H-indole-2(3H)-one could lead to the discovery of compounds with improved biological activities and pharmacokinetic properties.
Synthesis Methods
The synthesis of 1-Ethyl-5-chloro-1H-indole-2(3H)-one can be achieved through various methods. One of the most common methods involves the reaction of 5-chloroindole-2-carboxylic acid with ethyl chloroformate in the presence of a base. Another method involves the reaction of 5-chloroindole-2-carboxylic acid with thionyl chloride, followed by the reaction with ethyl acetate.
Scientific Research Applications
1-Ethyl-5-chloro-1H-indole-2(3H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, this compound has been found to possess anticancer properties, making it a potential candidate for the development of novel chemotherapeutic agents.
properties
Product Name |
1-Ethyl-5-chloro-1H-indole-2(3H)-one |
---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
5-chloro-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C10H10ClNO/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3 |
InChI Key |
WWCWTUYWYOALRP-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)Cl |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.